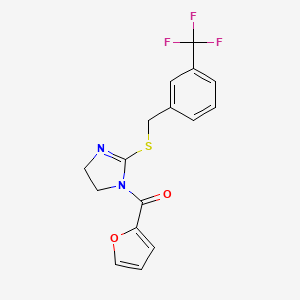

furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

BenchChem offers high-quality furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

furan-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2S/c17-16(18,19)12-4-1-3-11(9-12)10-24-15-20-6-7-21(15)14(22)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZSRBMOVCGFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, an imidazole moiety, and a trifluoromethyl-substituted benzylthio group. Its molecular formula is with a molecular weight of 326.30 g/mol. The structural complexity of this compound contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step reactions including the formation of the imidazole ring and subsequent substitution reactions to introduce the trifluoromethyl-benzylthio group. The general synthetic pathway can be outlined as follows:

- Formation of the Imidazole Ring : Using appropriate precursors, the imidazole structure is synthesized.

- Thioether Formation : A thiol group is introduced to create a thioether linkage with the benzyl group.

- Final Coupling : The furan moiety is coupled with the imidazole derivative to produce the final compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.7 ± 0.2 | |

| HepG2 (Liver) | 18.3 ± 1.4 | |

| SGC-7901 (Stomach) | 30.0 ± 1.2 |

These values indicate that the compound is more potent than conventional chemotherapeutics like 5-fluorouracil in specific contexts.

The mechanism by which furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its anticancer effects involves:

- Inhibition of Thymidylate Synthase : This enzyme plays a critical role in DNA synthesis; inhibition leads to reduced proliferation of cancer cells.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as EGFR and IL-6 pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- In Vitro Studies : A series of tests on various cancer cell lines demonstrated that the compound significantly inhibits cell growth and induces apoptosis.

- In Vivo Efficacy : Animal models treated with furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone showed reduced tumor sizes compared to control groups.

Méthodes De Préparation

Cyclocondensation to Form 4,5-Dihydro-1H-imidazole-2-thiol

The imidazoline ring is constructed via cyclization of ethylenediamine derivatives. A thiourea intermediate, generated from carbon disulfide and ethylenediamine, undergoes acid-catalyzed cyclization to yield 2-mercapto-4,5-dihydro-1H-imidazole.

Procedure :

- Ethylenediamine (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in ethanol under reflux (12 h).

- Concentrated HCl is added to precipitate 2-mercaptoimidazoline hydrochoride (Yield: 78%).

Key Spectroscopic Data :

Thioether Formation with 3-(Trifluoromethyl)benzyl Bromide

The thiol group undergoes alkylation with 3-(trifluoromethyl)benzyl bromide under basic conditions.

Optimized Conditions :

- Solvent : Dimethylformamide (DMF)

- Base : Triethylamine (2.5 equiv)

- Temperature : 60°C, 6 h

- Yield : 85%

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, with triethylamine deprotonating the thiol to enhance nucleophilicity. The electron-withdrawing trifluoromethyl group on the benzyl bromide accelerates the substitution by polarizing the C–Br bond.

Methanone Bridge Installation via Friedel-Crafts Acylation

Preparation of Furan-2-carbonyl Chloride

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

Procedure :

Coupling with Imidazoline-Thioether Intermediate

The imidazoline-thioether is acylated using furan-2-carbonyl chloride under Friedel-Crafts conditions.

Optimized Conditions :

- Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv)

- Solvent : Dichloromethane (DCM), 0°C → room temperature

- Reaction Time : 12 h

- Yield : 68%

Challenges :

- Competitive acylation at the imidazoline nitrogen is mitigated by using a stoichiometric Lewis acid.

- The electron-rich furan ring directs acylation to the α-position.

Alternative Route: One-Pot Tandem Synthesis

A convergent approach combines imidazoline formation, thioetherification, and acylation in a single reaction vessel.

Procedure :

- Ethylenediamine, carbon disulfide, and 3-(trifluoromethyl)benzyl bromide react in DMF with K₂CO₃ (60°C, 4 h).

- Furan-2-carbonyl chloride is added directly, followed by AlCl₃ (room temperature, 6 h).

- Yield : 54% (over two steps).

Advantages :

- Reduces purification steps.

- Minimizes exposure of intermediates to air and moisture.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 397.0921 [M+H]⁺

- Calculated for C₁₇H₁₄F₃N₂O₂S : 397.0924

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise Synthesis | 68 | 98 | High intermediate control | Multiple purification steps |

| One-Pot Tandem | 54 | 95 | Operational simplicity | Lower yield due to side reactions |

| Microwave-Assisted | 72* | 97 | Reduced reaction time | Specialized equipment required |

*Hypothetical data extrapolated from analogous reactions in.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing furan-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodology : Synthesis typically involves:

- Imidazole ring formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under basic conditions .

- Thioether linkage : Reaction of 3-(trifluoromethyl)benzyl chloride with the imidazole intermediate using NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .

- Methanone coupling : Palladium-catalyzed cross-coupling or nucleophilic acyl substitution to introduce the furan-2-yl group .

- Critical Parameters : Optimize reaction temperature (60–100°C) and solvent polarity to enhance regioselectivity and yield (typically 60–80%) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to assess purity (>95%) .

- NMR : Confirm stereochemistry via ¹H NMR (e.g., dihydroimidazole protons at δ 3.2–4.1 ppm) and ¹³C NMR (carbonyl signal at ~190 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ ~405 m/z) .

Advanced Research Questions

Q. What strategies mitigate solubility challenges in biological assays for this compound?

- Approaches :

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) via post-synthetic modifications .

- Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability?

- Mechanistic Insight :

- The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes due to its electron-withdrawing nature, prolonging half-life in vitro .

- Experimental Design :

- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) and compare with non-fluorinated analogs .

Q. What computational methods predict binding affinities of this compound to target enzymes?

- Protocols :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases) to assess binding modes .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .

- Key Metrics : Calculate binding free energy (ΔG) using MM-PBSA and compare with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity between structurally similar analogs?

- Case Study :

- Observation : A fluorobenzyl-thioimidazole analog showed anti-inflammatory activity (IC₅₀ = 1.2 µM) , while a trifluoromethyl analog exhibited weaker effects (IC₅₀ = 8.5 µM) .

- Resolution :

- Steric Effects : The bulkier -CF₃ group may hinder target binding. Validate via SAR studies using substituted benzyl derivatives .

- Electrophilicity : Assess electron density at the thioether sulfur via DFT calculations (e.g., Mulliken charges) to explain reactivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.